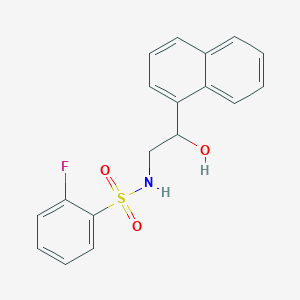

![molecular formula C19H18N4O2 B2633231 1-(4-Ethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 941998-13-6](/img/structure/B2633231.png)

1-(4-Ethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

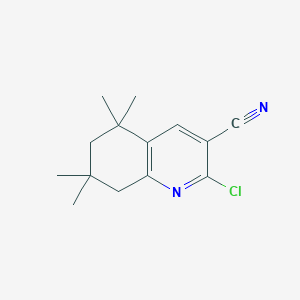

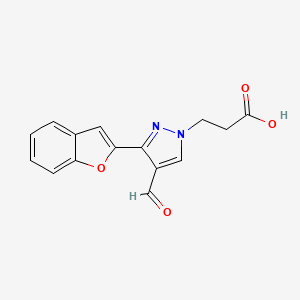

1-(4-Ethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Anticancer Activity

The chemistry of substituted 1,3,4-oxadiazoles, such as the derivatives of 1-(4-Ethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone, has been studied extensively due to their potential as antimicrobial, antifungal, anti-inflammatory, analgesic, CNS-stimulating, anticonvulsive, anti-cancer, diuretic, and antihypertensive agents. Specifically, functionalized tetrahydropyridine (THP) ring systems, found in biologically active natural products and pharmaceuticals, have shown anti-inflammatory and anticancer activities. Research indicates that the pharmacological activities of THP derivatives depend on the substituents on the THP ring system. Hence, synthesizing 1,3,4-oxadiazolyl tetrahydropyridines and studying their anti-cancer activities have been of significant interest. Some novel compounds in this category displayed moderate cytotoxicity against MCF-7 breast cancer cell lines, suggesting their potential as anticancer agents (Redda & Gangapuram, 2007).

Apoptosis Induction and Anticancer Properties

Compounds containing the 1,3,4-oxadiazole structure have been identified as apoptosis inducers through caspase- and cell-based high-throughput screening assays. Specifically, certain derivatives showed good activity against breast and colorectal cancer cell lines but were inactive against other cancer lines. These compounds were found to arrest cells in the G(1) phase, followed by induction of apoptosis, indicating their potential as anticancer agents. Structure-activity relationship studies of these compounds revealed that certain structural modifications could enhance their activity, with some derivatives showing in vivo activity in tumor models (Zhang et al., 2005).

Photoluminescence and Material Properties

1,3,4-Oxadiazole derivatives have also been studied for their material properties. For instance, Hg(II) and Ni(II) complexes of these compounds were synthesized and characterized. These complexes showed interesting photoluminescence properties, making them potential candidates for fluorescent materials. The complexes exhibited maximum emissions at various wavelengths when excited at specific wavelengths. Such properties make these complexes valuable in material sciences and photoluminescent applications (Bharti et al., 2013).

Antibacterial Activity

Several studies have focused on the antibacterial properties of 1,3,4-oxadiazole derivatives. New compounds containing this structure were synthesized and exhibited strong antibacterial activity against a variety of bacterial strains. These findings suggest that oxadiazoles incorporating pyridyl triazole rings may serve as potential structures for developing antibacterial drugs (Hu et al., 2005).

properties

IUPAC Name |

1-(4-ethylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-2-13-3-5-16(6-4-13)23-12-15(11-17(23)24)19-21-18(22-25-19)14-7-9-20-10-8-14/h3-10,15H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNOTTLZNPRNPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2633148.png)

![N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B2633160.png)

![2-cyclohexyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2633167.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2633170.png)